molecular formula C8H9BrO2 B2769284 (S)-1-(4-Bromophenyl)ethane-1,2-diol CAS No. 160332-70-7

(S)-1-(4-Bromophenyl)ethane-1,2-diol

Cat. No.: B2769284
CAS No.: 160332-70-7
M. Wt: 217.062
InChI Key: ZDPJGAWPRHNQHI-MRVPVSSYSA-N
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Description

(S)-1-(4-Bromophenyl)ethane-1,2-diol is an organic compound characterized by the presence of a bromophenyl group attached to an ethanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromophenyl)ethane-1,2-diol typically involves the bromination of phenyl ethanediol derivatives. One common method is the bromination of 1-phenyl-1,2-ethanediol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Formation of 1-phenyl-1,2-ethanediol.

    Substitution: Formation of various substituted phenyl ethanediol derivatives.

Scientific Research Applications

(S)-1-(4-Bromophenyl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromophenyl)ethane-1,2-diol involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ethanediol moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylboronic acid
  • 4-Bromophenyl 4-bromobenzoate
  • Ethyl 2-(4-bromophenyl)acetate

Uniqueness

(S)-1-(4-Bromophenyl)ethane-1,2-diol is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both a bromophenyl group and an ethanediol backbone allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

(1S)-1-(4-bromophenyl)ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPJGAWPRHNQHI-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CO)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160332-70-7
Record name (1S)-1-(4-bromophenyl)ethane-1,2-diol
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